Structural Divergence from the Clinically-Limited VU10010 Carboxamide Series: The 2-Ketone vs. 2-Carboxamide Pharmacophore
The target compound replaces the 2-carboxamide linker of VU10010 with a 2-ketone group. The VU10010 carboxamide series was reported to possess 'unfavorable physiochemical properties' preventing in vivo use, driving a medicinal chemistry effort to develop alternative chemotypes [1]. The 2-ketone of the target compound eliminates the hydrolytically susceptible amide bond, a distinct liability that contributed to the poor developability profile of the carboxamide series. While VU10010 exhibits potent M4 PAM activity with reported EC50 values of 33 nM (ACh alone) shifting to 0.7 nM (with VU10010), no publication has reported comparable M4 PAM potentiation for the target compound, indicating an opportunity to profile a structurally distinct chemical starting point for the same target or a different protein interaction profile [1].
| Evidence Dimension | 2-Position functional group and developability status |
|---|---|
| Target Compound Data | 2-(4-Chlorobenzoyl) ketone; in vivo developability not yet reported |
| Comparator Or Baseline | VU10010: 2-(4-chlorobenzyl)carboxamide; explicitly excluded from in vivo use due to unfavorable physicochemical properties (Brady et al., 2008) |
| Quantified Difference | Structural elimination of the amide bond; functional group difference (ketone C=O vs. amide C=O with NH). VU10010 EC50 shift from 33 nM to 0.7 nM for ACh potentiation at M4 [1]. |
| Conditions | VU10010 data from M4 mAChR allosteric potentiation assay in recombinant systems (Brady et al., 2008 JPET); target compound structural assignment from ChemSpider and SpectraBase |
Why This Matters
Researchers seeking M4 PAM chemotypes with improved physicochemical properties must move beyond the amide scaffold explicitly flagged as problematic; the ketone analog constitutes a rational, structurally defined alternative for structure–activity relationship expansion.
- [1] Brady, A. E., et al. (2008). Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats. Journal of Pharmacology and Experimental Therapeutics, 327(3), 941-953. View Source
